molecular formula C10H13ClN6O6S B12331778 [(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide

[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide

Cat. No.: B12331778
M. Wt: 380.77 g/mol
InChI Key: UHTVATMBDSWOLF-JXNOSOHOSA-N
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Chemical Reactions Analysis

Types of Reactions

5’-Sulfamoyl-2-chloroadenosine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas (H₂) and palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

    Sulfamoylation: Sulfamoyl chloride and calcium carbonate (CaCO₃) are used for sulfamoylation reactions.

    Ammonolysis: Ammonia (NH₃) in methanol is used for ammonolysis reactions.

Major Products

The major products formed from these reactions include various intermediates and the final product, 5’-Sulfamoyl-2-chloroadenosine.

Scientific Research Applications

5’-Sulfamoyl-2-chloroadenosine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a nucleoside analogue.

    Medicine: It has potential therapeutic applications, particularly as an antibiotic and antiviral agent.

    Industry: The compound is used in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5’-Sulfamoyl-2-chloroadenosine involves its interaction with specific molecular targets and pathways. As a nucleoside analogue, it can interfere with nucleic acid synthesis, thereby inhibiting the growth of microorganisms and viruses. The compound’s sulfamoyl group is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Sulfamoyl adenosine
  • 5’-Sulfamoyl 2-bromoadenosine
  • 5’-Sulfamoyl tubercidin

Uniqueness

5’-Sulfamoyl-2-chloroadenosine is unique due to the presence of both a chloro and a sulfamoyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H13ClN6O6S

Molecular Weight

380.77 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide

InChI

InChI=1S/C10H13ClN6O6S/c11-10-15-6(12)2-7(16-10)17(1-14-2)8-4(19)3(18)5(23-8)9(20)24(13,21)22/h1,3-5,8-9,18-20H,(H2,12,15,16)(H2,13,21,22)/t3-,4+,5-,8+,9?/m0/s1

InChI Key

UHTVATMBDSWOLF-JXNOSOHOSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)Cl)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)Cl)N

Origin of Product

United States

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